molecular formula C16H16N4O2S B2553733 N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide CAS No. 304691-51-8

N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

Cat. No.: B2553733
CAS No.: 304691-51-8
M. Wt: 328.39
InChI Key: LAVGUGGYAMHTSO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a triazolopyridine moiety linked to an acetamide group through a sulfanyl bridge, with an ethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor under acidic or basic conditions.

    Introduction of the Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the triazolopyridine core with a suitable thiol reagent, such as thiourea or a thiol derivative, under mild conditions.

    Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction using an acyl chloride or anhydride in the presence of a base like triethylamine.

    Ethoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the acetamide or triazolopyridine moieties using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ethoxyphenyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyridine derivatives, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and sensors.

    Industry: The compound’s unique chemical properties make it a candidate for various industrial applications, including catalysis and the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety may bind to active sites or allosteric sites on proteins, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity. The sulfanyl bridge can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
  • N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
  • N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is unique due to the presence of the ethoxy group, which can influence its lipophilicity, solubility, and overall pharmacokinetic properties. This modification can lead to differences in biological activity and therapeutic potential compared to similar compounds with different substituents.

Biological Activity

N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Ethoxyphenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Triazolo-pyridine moiety : Known for its role in various biological activities, including enzyme inhibition.
  • Thioether linkage : May influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets.

  • Inhibition of Enzymes : The compound has been studied for its ability to inhibit various enzymes, including:
    • Indoleamine 2,3-dioxygenase 1 (IDO1) : A critical enzyme in the immune response that regulates tryptophan metabolism. Inhibition of IDO1 can enhance anti-tumor immunity.
    • p38 Mitogen-Activated Protein Kinase (MAPK) : Implicated in inflammatory responses and cellular stress. Inhibitors of p38 MAPK have potential therapeutic applications in inflammatory diseases and cancer.

Research Findings

Several studies have reported on the biological activity of compounds related to the triazolo-pyridine scaffold, highlighting their pharmacological properties:

  • Cytotoxicity : Research indicates that derivatives of triazolo-pyridines exhibit varying degrees of cytotoxic effects against cancer cell lines. For instance, a study showed that certain analogs had IC50 values in the low micromolar range against A375 melanoma cells .
CompoundYield (%)Cell Viability (%) at 10 μMIDO1 Inhibition (%) at 10 μM
VS991±9.935±62.6±0.5
VS1087±18.342±92.8±0.9
VS1198±7.423±5
VS12100±4.164±86.9±0.8
  • Metabolic Stability : The compound has shown promising metabolic stability in vitro, indicating potential for further development as a therapeutic agent . Metabolic pathways include aliphatic and aromatic hydroxylation.

Case Studies

A notable case study involved the evaluation of a series of triazolo-pyridine derivatives for their IDO1 inhibitory activity and cytotoxic effects on tumor cells. The study demonstrated that modifications to the triazolo-pyridine scaffold significantly influenced both enzyme inhibition and cytotoxicity profiles .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-22-13-8-6-12(7-9-13)17-15(21)11-23-16-19-18-14-5-3-4-10-20(14)16/h3-10H,2,11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVGUGGYAMHTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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